molecular formula C7H5N3 B3350088 Pyrido[3,4-d]pyridazine CAS No. 253-53-2

Pyrido[3,4-d]pyridazine

Cat. No. B3350088
CAS RN: 253-53-2
M. Wt: 131.13 g/mol
InChI Key: IHYJXEQIZYROGA-UHFFFAOYSA-N
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Description

Pyrido[3,4-d]pyridazine is a heterocyclic compound . It’s a part of the pyridazine family, which are heterocycles that contain two adjacent nitrogen atoms . Pyridazine based systems have been shown to have numerous practical applications .


Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidin-5-one derivatives involves heating 5-acetyl-4-aminopyrimidines under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .


Molecular Structure Analysis

The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity . These properties can be of importance in drug-target interactions .


Chemical Reactions Analysis

Pyridazine based systems have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .


Physical And Chemical Properties Analysis

The pyridazine ring, which is a part of the this compound structure, is endowed with unique physicochemical properties. It is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Pyrido[3,4-c]pyridazines are nitrogen-containing scaffolds with potential in medicinal chemistry. They are described as rare chemicals with various synthetic pathways developed starting from pyridines, pyridazines, or other heterocycles. This includes the synthesis of bicyclic systems and related tricyclic and polycyclic derivatives (Price, Emery, & Dehaen, 2022).
  • Biological Activity :

    • Pyrido[3,4-d]pyridazine derivatives have been synthesized and evaluated for their in vitro antibacterial, antifungal, and antimycobacterial activities. Among these, specific compounds showed high antimycobacterial activity, although they were ineffective against tested Gram-positive and Gram-negative bacteria and fungus (Akçay et al., 2018).
    • Another study explored the use of this compound derivatives in inverse-electron-demand Diels-Alder reactions to access isoquinolines, offering insights into chemical transformations and potential applications (Haider, 1992).
  • Pharmacological Potential :

    • A study on 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one and its derivatives found these compounds to have potential as biologically active agents. They were characterized by various spectroscopic analyses and tested for cytotoxicity against normal and cancer cell lines (Wójcicka et al., 2022).
    • Another research focused on pyrazolo[3,4-d]pyridazine derivatives as
    potential inhibitors of carbonic anhydrase and acetylcholinesterase enzymes, showing their potential as anticholinergic agents. This study highlights the versatility of the pyridazine nucleus in medicinal chemistry, particularly in cardiovascular and anticancer applications .
  • Chemical Analysis and Properties :

    • The electronic spectra of this compound have been calculated using various methods, with results aligning well with experimental data. This research provides insights into the electronic structure and potential applications in materials science (Favini & Buemi, 1969).
  • Herbicidal Activities :

    • This compound derivatives have been evaluated for their herbicidal activities. Some compounds in this category were found to have significant herbicidal potential against certain plant species, indicating their possible use in agricultural applications (Xu et al., 2008).

Mechanism of Action

While the specific mechanism of action for Pyrido[3,4-d]pyridazine is not mentioned in the search results, it’s worth noting that related compounds like pyrido[2,3-d]pyrimidines have been studied for their effects on various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

properties

IUPAC Name

pyrido[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3/c1-2-8-3-7-5-10-9-4-6(1)7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYJXEQIZYROGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CN=NC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179942
Record name Pyrido(3,4-d)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

253-53-2
Record name Pyrido[3,4-d]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=253-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido(3,4-d)pyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrido[3,4-d]pyridazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526540
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Record name Pyrido(3,4-d)pyridazine
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URL https://comptox.epa.gov/dashboard/DTXSID00179942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrido(3,4-d)pyridazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE3Q3PP4G2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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